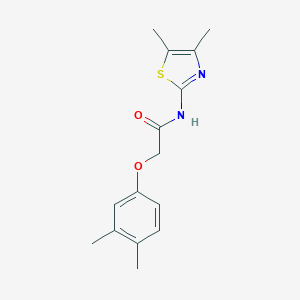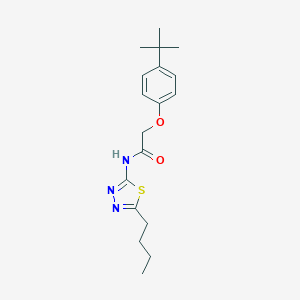![molecular formula C24H22Cl2F3NO3 B284654 3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284654.png)
3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade.
Wirkmechanismus
3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one acts as a selective antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor and preventing its downstream signaling pathways. This blockade leads to a reduction in the inhibitory effects of adenosine on neurotransmitter release, resulting in increased neuronal activity and enhanced neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one are diverse and depend on the specific tissue or organ system being studied. In the central nervous system, 3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has been shown to increase wakefulness and arousal, enhance cognitive function, and reduce the severity of seizures. In the cardiovascular system, 3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has been shown to reduce blood pressure and heart rate, as well as attenuate the effects of ischemia-reperfusion injury. In the immune system, 3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has been shown to modulate inflammatory responses and reduce tissue damage in models of autoimmune disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several advantages as a research tool, including its high selectivity for the adenosine A1 receptor, its well-characterized mechanism of action, and its ability to penetrate the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life, its potential for off-target effects, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving 3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one. One area of interest is the role of adenosine A1 receptors in the pathophysiology of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of 3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one as a therapeutic agent for cardiovascular disease, particularly in the context of ischemia-reperfusion injury. Additionally, there is ongoing research into the development of new compounds that target adenosine receptors with greater selectivity and efficacy than 3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one.
Synthesemethoden
The synthesis of 3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves several steps, including the reaction of 2,4-dichlorophenylacetonitrile with 2-ethyl-1-piperidinemethanol to form the corresponding imine. This intermediate is then reacted with 7-hydroxy-4H-chromen-4-one in the presence of trifluoroacetic acid to yield 3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one. The synthesis of 3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has been well-documented in the scientific literature and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has been extensively used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade. Adenosine is an endogenous purine nucleoside that acts as a neuromodulator in the central nervous system and as a signaling molecule in peripheral tissues. Adenosine A1 receptors are widely distributed throughout the body and play a key role in regulating various physiological processes, including cardiovascular function, neurotransmission, and inflammation.
Eigenschaften
Molekularformel |
C24H22Cl2F3NO3 |
|---|---|
Molekulargewicht |
500.3 g/mol |
IUPAC-Name |
3-(2,4-dichlorophenyl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C24H22Cl2F3NO3/c1-2-14-5-3-4-10-30(14)12-17-19(31)9-8-16-21(32)20(15-7-6-13(25)11-18(15)26)23(24(27,28)29)33-22(16)17/h6-9,11,14,31H,2-5,10,12H2,1H3 |
InChI-Schlüssel |
LROMKLJNYUXANC-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F)O |
Kanonische SMILES |
CCC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284574.png)

![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284579.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)




![2-(2-tert-butylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B284588.png)

